(4R,4aR,8aR)-N-methyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide
Description
(4R,4aR,8aR)-N-methyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrano-pyridine ring system
Properties
IUPAC Name |
(4R,4aR,8aR)-N-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-10(13)7-3-5-14-9-2-4-12-6-8(7)9/h7-9,12H,2-6H2,1H3,(H,11,13)/t7-,8+,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNCRDXXDIAOF-HRDYMLBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCOC2C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCO[C@H]2[C@H]1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,8aR)-N-methyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyrano-Pyridine Ring System: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and a dihydropyran compound, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,4aR,8aR)-N-methyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, where nucleophiles like halides or alkoxides replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, (4R,4aR,8aR)-N-methyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, (4R,4aR,8aR)-N-methyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (4R,4aR,8aR)-N-methyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4R,4aR,8aR)-N,N-dimethyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide: This compound has a similar structure but with an additional methyl group on the nitrogen atom.
Pyridine-4-carboxamide: A simpler compound with a pyridine ring and a carboxamide group.
Octahydro-2H-pyrano[3,2-c]pyridine: A compound with a similar ring system but lacking the carboxamide group.
Uniqueness
(4R,4aR,8aR)-N-methyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide is unique due to its specific stereochemistry and the presence of both a pyrano-pyridine ring system and a carboxamide group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
